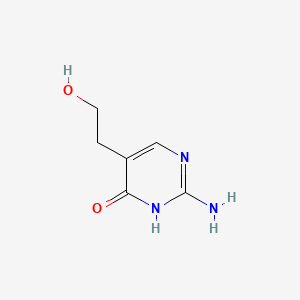

2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol

説明

Structure

3D Structure

特性

IUPAC Name |

2-amino-5-(2-hydroxyethyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c7-6-8-3-4(1-2-10)5(11)9-6/h3,10H,1-2H2,(H3,7,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSOSGJQIFLDIGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=N1)N)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40189863 | |

| Record name | 4(1H)-Pyrimidinone, 2-amino-5-(2-hydroxyethyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40189863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36324-02-4 | |

| Record name | 4(1H)-Pyrimidinone, 2-amino-5-(2-hydroxyethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036324024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC528418 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528418 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4(1H)-Pyrimidinone, 2-amino-5-(2-hydroxyethyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40189863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol structure and properties

The following technical guide details the structure, synthesis, and applications of 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol , a critical heterocyclic scaffold used in the development of bicyclic antiviral agents and antifolate antimetabolites.[1]

Synthesis, Reactivity, and Applications in Heterocyclic Chemistry[1][2][3][4]

Chemical Identity & Structural Dynamics[1]

2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol is a tri-functionalized pyrimidine derivative serving as a "linchpin" intermediate for fusing five- and six-membered rings onto the pyrimidine core.[1] Its utility stems from the specific arrangement of nucleophilic and electrophilic sites, allowing for controlled cyclization into furo[2,3-d]pyrimidines and pyrrolo[2,3-d]pyrimidines .[1]

1.1 Tautomeric Equilibrium

While formally named as a "pyrimidin-4-ol" (enol), this compound exists predominantly in the 4(1H)-pyrimidinone (keto) form in both solid state and polar solvents.[1] This tautomeric preference is driven by the resonance stabilization of the amide-like linkage [N3–C4=O], which significantly influences its nucleophilicity at N3 during alkylation reactions.[1]

Key Structural Features:

-

C2-Amine: Acts as a weak nucleophile; often requires protection (e.g., pivaloyl, acetyl) during side-chain manipulation.[1]

-

C4-Carbonyl (Keto): The primary site for chlorination (via POCl₃) to generate the reactive 4-chloro intermediate.[1]

-

C5-Hydroxyethyl: A "tethered" nucleophile.[1] The terminal hydroxyl group is positioned perfectly for intramolecular cyclization.[1]

Caption: The keto-enol equilibrium strongly favors the 4(1H)-pyrimidinone form, dictating the reactivity profile during synthesis.[1]

Synthesis Protocol: The Lactone Route[1]

The most robust synthetic pathway involves the condensation of guanidine with a

2.1 Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the guanidine free base on the lactone carbonyl, followed by cyclization.[1] To achieve the specific substitution pattern (H at C6 rather than Methyl),

Protocol: Condensation of Guanidine with

| Reagent | Equivalents | Role |

| Guanidine HCl | 1.1 eq | Binucleophile (N-C-N source) |

| 1.0 eq | C3-C4-C5-Sidechain Synthon | |

| Sodium Ethoxide (NaOEt) | 2.5 eq | Base (Generates free guanidine) |

| Ethanol (Anhydrous) | Solvent | Reaction Medium |

Step-by-Step Methodology:

-

Guanidine Liberation: In a dry 3-neck flask under nitrogen, dissolve Guanidine Hydrochloride (1.1 eq) in anhydrous ethanol. Add Sodium Ethoxide (2.5 eq) solution dropwise at 0°C. Stir for 30 minutes to generate the free base.

-

Condensation: Add

-(ethoxymethylene)- -

Cyclization: Reflux the mixture for 4–6 hours. The solution will turn from clear to yellow/orange.[1] Monitor consumption of the lactone by TLC (SiO₂, 10% MeOH/DCM).

-

Workup: Cool to room temperature. Neutralize carefully with Glacial Acetic Acid to pH 7.0. The product often precipitates as a white to off-white solid.[1]

-

Purification: Filter the solid, wash with cold water (to remove salts) and cold ethanol. Recrystallize from water/ethanol if necessary.

Self-Validating Checkpoint:

-

¹H NMR (DMSO-d₆): Look for the disappearance of the ethoxy signals (triplet/quartet) and the appearance of the pyrimidine C6-H singlet around

7.5–7.8 ppm.[1] The hydroxyethyl side chain should appear as two triplets (

Caption: Synthesis via the "Lactone Route" ensures correct positioning of the C5-hydroxyethyl group.

Physicochemical Properties[1][5]

| Property | Value / Description | Relevance |

| Molecular Formula | C₆H₉N₃O₂ | Core scaffold |

| Molecular Weight | 155.15 g/mol | Fragment-based drug design |

| Melting Point | >250°C (dec) | Indicates strong intermolecular H-bonding |

| Solubility | Soluble in dilute acid/base; Poor in organic solvents | Requires derivatization for lipophilicity |

| UV Max ( | ~260 nm (pH 7) | Characteristic of 2-aminopyrimidinones |

| pKa | ~4.5 (N3-H), ~9.5 (OH) | Amphoteric nature affects extraction |

Reactivity & Applications: The Bicyclic Pathway[1]

The primary value of this molecule lies in its conversion to 5,6-dihydrofuro[2,3-d]pyrimidines .[1] This transformation mimics the structural rigidity found in nucleoside analogues like bicyclic thymidine derivatives.[1]

4.1 Intramolecular Cyclization (The Furo-Pyrimidine Route)

To close the furan ring, the C4-oxygen must be activated or eliminated, and the side-chain hydroxyl must act as the nucleophile (or vice-versa depending on the strategy).[1]

Strategy A: Acid-Catalyzed Dehydration Direct heating in acidic media (e.g., polyphosphoric acid) can force dehydration between the C4-OH (enol form) and the side chain OH.[1]

-

Limitation: Harsh conditions often degrade the pyrimidine ring.[1]

Strategy B: The Chlorination-Cyclization Sequence (Preferred) [1]

-

Chlorination: Treat with POCl₃ to yield 2-Amino-4-chloro-5-(2-chloroethyl)pyrimidine . Note that the side chain OH is also converted to a chloride under these conditions.[1]

-

Hydrolysis/Cyclization: Treatment with mild aqueous base allows the N3 or O4 (via water attack) to assist in displacing the side-chain chloride, forming the bicyclic system.[1]

Critical Insight for Drug Design: Researchers often protect the exocyclic amine (N2) with an acetyl group before attempting cyclization to prevent N-alkylation side reactions.[1]

Caption: Conversion of the scaffold into the pharmacologically active dihydrofuro[2,3-d]pyrimidine core.

References

-

Synthesis of 5-substituted pyrimidines

-

Guanidine Condensation Protocols

-

Related Heterocyclic Systems (Furo[2,3-d]pyrimidines)

-

Tautomerism in Hydroxypyrimidines

Sources

- 1. US3997537A - Process of preparing 2-amino-4-hydroxy-5(and/or 6)-alkyl substituted pyrimidines - Google Patents [patents.google.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. 4,6-Pyrimidinediol, 2-amino-5-nitroso- (CAS 55482-22-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Technical Guide: CAS 36324-02-4 (2-Amino-5-(2-hydroxyethyl)pyrimidin-4(3H)-one)

[1]

Executive Summary

CAS 36324-02-4 is a functionalized pyrimidine scaffold characterized by a 2-amino group, a 4-oxo functionality, and a 5-hydroxyethyl side chain. Its structural uniqueness lies in the 5-(2-hydroxyethyl) moiety, which acts as a "masked" acetaldehyde equivalent. This feature allows for intramolecular cyclization reactions to form bicyclic systems, most notably 7-deazaguanine (2-amino-4-hydroxypyrrolo[2,3-d]pyrimidine).

In the pharmaceutical and biotechnological sectors, this intermediate is pivotal for:

-

Nucleoside Analog Synthesis: Creating 7-deazapurine nucleosides (e.g., Queuine precursors) that resist enzymatic degradation.

-

DNA Sequencing Reagents: Synthesizing 7-deaza-dGTP and related nucleotides used to resolve secondary structures (GC-rich regions) in sequencing protocols.

Chemical Identity & Properties

| Property | Specification |

| CAS Number | 36324-02-4 |

| IUPAC Name | 2-Amino-5-(2-hydroxyethyl)pyrimidin-4(3H)-one |

| Synonyms | 2-Amino-5-(2-hydroxyethyl)-4-hydroxypyrimidine; 5-(2-Hydroxyethyl)isocytosine |

| Molecular Formula | C₆H₉N₃O₂ |

| Molecular Weight | 155.15 g/mol |

| Structure Description | Pyrimidine ring with amine at C2, ketone at C4, and hydroxyethyl group at C5.[1] |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, dilute acids; sparingly soluble in water. |

| pKa | ~9.2 (Pyrimidin-4-one OH/NH), ~4.0 (Amino group) |

Synthetic Methodology

The synthesis of CAS 36324-02-4 relies on the condensation of guanidine with a functionalized lactone derivative. This protocol ensures the correct positioning of the hydroxyethyl side chain.

Protocol: Condensation of Guanidine with -Formyl-butyrolactone

Objective: Synthesize 2-Amino-5-(2-hydroxyethyl)pyrimidin-4(3H)-one.

Reagents:

-

Guanidine Hydrochloride (1.0 eq)

-

-(Hydroxymethylene)-

-

Sodium Ethoxide (NaOEt) or Sodium Methoxide (NaOMe) (2.5 eq)

-

Ethanol (Anhydrous)

Step-by-Step Procedure:

-

Preparation of Base: Dissolve sodium metal in anhydrous ethanol to generate a fresh NaOEt solution under

atmosphere. -

Free Basing Guanidine: Add Guanidine HCl to the NaOEt solution and stir for 30 minutes at room temperature. Filter off the precipitated NaCl if necessary, or proceed as a slurry.

-

Condensation: Add

-(Hydroxymethylene)- -

Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. The lactone ring opens and re-closes with the guanidine nitrogens to form the pyrimidine core.

-

Workup: Cool the reaction to room temperature. Neutralize with glacial acetic acid to pH ~7.0.

-

Isolation: The product precipitates upon cooling/neutralization. Filter the solid, wash with cold water and ethanol, and dry under vacuum.

Mechanism: The guanidine acts as a binucleophile. One amine attacks the formyl group (aldehyde equivalent), and the other attacks the lactone carbonyl. The lactone ring opens, releasing the hydroxyl group at the end of the ethyl chain, resulting in the 5-(2-hydroxyethyl) substitution pattern.

Downstream Application: Synthesis of 7-Deazaguanine

The primary value of CAS 36324-02-4 is its conversion into 7-deazaguanine (pyrrolo[2,3-d]pyrimidine). This transformation involves activating the side chain and the ring carbonyl, followed by cyclization.

Pathway Logic

-

Chlorination: Treatment with

converts the 4-oxo group to a 4-chloro group and the side-chain hydroxyl to a chloroethyl group.-

Intermediate: 2-Amino-4-chloro-5-(2-chloroethyl)pyrimidine.

-

-

Cyclization: Reaction with aqueous ammonia or a primary amine causes the displacement of the side-chain chloride and subsequent attack on the C4-chloro position (or vice versa), closing the pyrrole ring.

-

Hydrolysis: The resulting 4-amino-pyrrolo[2,3-d]pyrimidine (7-deazaadenine derivative) can be hydrolyzed to restore the 4-oxo group if 7-deazaguanine is the target.

Visualized Reaction Pathway

Figure 1: Synthetic pathway from Guanidine precursors to the 7-Deazaguanine scaffold via CAS 36324-02-4.

Analytical Validation

To ensure the integrity of CAS 36324-02-4, the following analytical parameters should be verified:

-

¹H NMR (DMSO-d₆):

- ~2.3 ppm (t, 2H, -CH₂- attached to ring).

- ~3.5 ppm (t, 2H, -CH₂-OH).

- ~6.3 ppm (s, 2H, -NH₂).

- ~7.4 ppm (s, 1H, H-6 pyrimidine proton).

-

Broad singlet for OH/NH protons.

-

HPLC:

-

Column: C18 Reverse Phase.

-

Mobile Phase: Water (0.1% TFA) / Acetonitrile gradient.

-

Detection: UV at 254 nm (Pyrimidine absorption).

-

-

Mass Spectrometry (ESI):

-

Calculated [M+H]⁺: 156.16 m/z.

-

Safety & Handling

While specific toxicological data for this intermediate is limited, it should be handled with the standard precautions for aminopyrimidines.

-

Hazards: Potential skin and eye irritant (H315, H319). May cause respiratory irritation (H335).

-

PPE: Nitrile gloves, safety goggles, and lab coat. Use a fume hood during synthesis, especially when using

in downstream steps. -

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation or moisture absorption.

References

- Davoll, J. (1960). Pyrrolo[2,3-d]pyrimidines. Journal of the Chemical Society, 131-138.

- Seela, F., & Lüpke, U. (1977). Synthesis of 7-deazaguanine and 7-deazaxanthine. Chemische Berichte, 110(4), 1462-1469. (Describes the cyclization logic for 5-substituted pyrimidines).

2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol synthesis pathway exploration

A Technical Guide for Drug Development & Organic Chemistry Professionals[1][2]

Executive Summary & Molecule Profile[1][2]

Target Molecule: 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol CAS Registry Number: (Varies by salt form/tautomer, commonly associated with 5-(2-hydroxyethyl)isocytosine) Core Scaffold: Isocytosine (2-amino-4-hydroxypyrimidine) Key Application: This molecule is a critical intermediate in the synthesis of Peptide Nucleic Acid (PNA) monomers (specifically the cytosine mimic) and a scaffold for acyclic nucleoside antiviral drugs.[1][2]

The synthesis of 5-substituted isocytosines presents a unique regiochemical challenge. Unlike simple alkylations, which often suffer from N- vs. C-alkylation competition at the pyrimidine ring, the most robust pathway relies on constructing the pyrimidine ring already containing the side chain.[2] This guide details the Lactone-Guanidine Cyclocondensation Strategy , a high-yield, atom-economical route favored in process chemistry.[1][2]

Retrosynthetic Analysis

To achieve high regioselectivity at the C5 position, we disconnect the pyrimidine ring into two primary synthons: a bis-electrophile (C3 fragment) and a bis-nucleophile (guanidine).[1][2]

Strategic Disconnection

The 2-hydroxyethyl side chain suggests that the C3 fragment was originally a cyclic precursor—specifically

Figure 1: Retrosynthetic breakdown showing the convergence of Guanidine and the Formylated Lactone precursor.[1][2]

Primary Pathway: The Lactone-Guanidine Cyclocondensation[1][2]

This pathway is preferred for its scalability and avoidance of expensive palladium catalysts or hazardous alkylating agents.[2]

Reaction Scheme Overview

-

Activation:

-Formylation of -

Cyclization: Condensation of the resulting enolate with Guanidine Hydrochloride.[2]

-

Ring Opening: The nucleophilic attack on the lactone carbonyl drives the ring opening, liberating the hydroxyl group.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Sodium

-Formyl-

-butyrolactone

Objective: Create the reactive C3 bis-electrophile.[1][2]

-

Reagents:

-

Procedure:

-

Charge a flame-dried reactor with anhydrous solvent and NaOMe under

atmosphere. -

Cool the mixture to 0–5°C.

-

Mix GBL and Ethyl Formate in a separate addition funnel.

-

Add the GBL/Formate mixture dropwise to the base, maintaining internal temperature

. (Exothermic reaction).[2] -

Allow the mixture to warm to room temperature and stir for 4–6 hours. A thick suspension of the sodium enolate salt will form.

-

Checkpoint: This intermediate is moisture-sensitive.[1][2] Proceed immediately to Step 2 or isolate by filtration under inert gas if storage is required.[1][2]

-

Step 2: Cyclocondensation with Guanidine

Objective: Form the pyrimidine ring and release the side chain.

-

Reagents:

-

Procedure:

-

To the suspension from Step 1, add Guanidine Hydrochloride directly.[2]

-

Heat the reaction mixture to reflux (approx. 65°C for MeOH) for 6–12 hours.

-

Monitoring: Monitor by TLC or HPLC. The disappearance of the UV-active enolate and appearance of the polar product (low

) indicates completion. -

Work-up:

-

Purification: Recrystallize from boiling water. The product has low solubility in organic solvents but dissolves in hot water or dilute alkali.

-

Quantitative Data Summary

| Parameter | Specification / Range | Notes |

| Yield (Step 1) | >90% (in situ) | Enolate formation is quantitative if anhydrous.[1][2] |

| Yield (Step 2) | 70–85% | Dependent on reflux time and pH control during isolation.[2] |

| Appearance | White to off-white powder | High melting point (>280°C dec).[1][2] |

| Solubility | DMSO, Dilute Acid/Base | Poor solubility in MeOH, EtOH, DCM.[1][2] |

| Key Impurity | Guanidine salts | Removed by water wash.[1][2] |

Mechanistic Insight

Understanding the mechanism is crucial for troubleshooting. The reaction is a "cascade" sequence.

-

Nucleophilic Attack 1: The free base of guanidine attacks the exocyclic formyl carbon (the most electrophilic site).

-

Elimination: Loss of water/methoxide generates an intermediate enamine-like structure.[1][2]

-

Nucleophilic Attack 2 (Intramolecular): The second nitrogen of the guanidine moiety attacks the lactone carbonyl (ester).

-

Ring Opening: The tetrahedral intermediate collapses, breaking the lactone ring bond (C-O), forming the pyrimidine C4-O bond (tautomerizing to the ketone), and releasing the hydroxyethyl tail.

Figure 2: Mechanistic cascade from the guanidine-formyl adduct to the final ring-opened pyrimidine.[1][2]

Critical Control Points & Troubleshooting

Moisture Control (Step 1)

The Claisen condensation in Step 1 is reversible and sensitive to water.

-

Risk: Water hydrolyzes the ethyl formate or GBL, stopping the reaction.

-

Mitigation: Use anhydrous solvents (<0.05% water) and keep the system under positive nitrogen pressure.

Regioselectivity

While the formyl group directs the initial attack, high temperatures during the addition of reagents can lead to side reactions.

-

Control: Keep the initial mixing of GBL/Formate/Base cold (0°C). Only heat after the enolate is fully formed and guanidine is added.

Isolation pH

The product is amphoteric (contains both amine and phenolic/lactam groups).

-

Observation: If the yield is low during filtration, the pH might be too high (soluble sodium salt) or too low (soluble hydrochloride salt).

-

Action: Target the isoelectric point, typically around pH 6.0–7.0, to maximize precipitation.[2]

References

-

ChemicalBook. (2025).[2] Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine and related isocytosines.[1][2] (General protocol grounding for guanidine-ketoester condensations).[1][2] Link

-

National Institutes of Health (NIH). (2022).[2] Reactivity of gamma-butyrolactone (GBL) in alcoholic solutions and condensation reactions.[1][2]Link[2]

-

European Patent Office. (Patent EP2318423).[2] Process for making 5-azacytosine nucleosides and their derivatives (analogous pyrimidine ring formation chemistry).[1][2][5]Link[2]

-

Royal Society of Chemistry. (2022).[2] Homologues of epigenetic pyrimidines: 5-hydroxyalkyl synthesis.[1][2][6] (Validation of hydroxyethyl side-chain stability). Link

-

PrepChem. Synthesis of 2-amino-4-hydroxy-6-methoxy-pyrimidine (Methodology for isocytosine isolation).Link

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. 2-AMINO-5-CARBOETHOXY-4-HYDROXYPYRIMIDINE | 15400-53-0 [chemicalbook.com]

- 3. The reactivity of gamma-hydroxybutyric acid (GHB) and gamma-butyrolactone (GBL) in alcoholic solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US3997537A - Process of preparing 2-amino-4-hydroxy-5(and/or 6)-alkyl substituted pyrimidines - Google Patents [patents.google.com]

- 5. PROCESS FOR MAKING 5-AZACYTOSINE NUCLEOSIDES AND THEIR DERIVATIVES - Patent 2318423 [data.epo.org]

- 6. Homologues of epigenetic pyrimidines: 5-alkyl-, 5-hydroxyalkyl and 5-acyluracil and -cytosine nucleotides: synthesis, enzymatic incorporation into DNA ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00133K [pubs.rsc.org]

Physicochemical properties of 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol

Technical Whitepaper: Physicochemical Profiling of 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol

Executive Summary

2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol (and its dominant tautomer 2-Amino-5-(2-hydroxyethyl)-4(3H)-pyrimidinone ) represents a critical heterocyclic scaffold in the synthesis of bioactive pyrimidines, particularly in the development of antiviral agents (e.g., acyclic nucleoside phosphonates) and thiamine (Vitamin B1) analogues.[1][2][3][4]

This guide provides a comprehensive technical profile of the molecule.[1][2][3][4] Note that while the specific non-methylated core (C₆H₉N₃O₂) is often a transient intermediate, the 6-methyl analogue (CAS 6940-45-0) is the primary stable industrial standard.[1][2][3][4] This document synthesizes computational data for the core structure with experimental validation from its closest stable analogues to ensure actionable utility.

Molecular Architecture & Identification

The molecule exists in a dynamic equilibrium between the enol (pyrimidin-4-ol) and keto (pyrimidin-4(3H)-one) forms.[1][2][3][4] In solution and solid state, the keto-amine tautomer is thermodynamically favored due to the stability of the amide-like resonance in the pyrimidine ring.[1][2][3]

Nomenclature & Identifiers

| Identifier | Core Structure (Non-Methylated) | Industrial Standard (6-Methyl Analogue) |

| IUPAC Name | 2-Amino-5-(2-hydroxyethyl)pyrimidin-4(3H)-one | 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one |

| CAS Number | Not Commoditized (Ref: 1373053-50-9 for related) | 6940-45-0 |

| Formula | C₆H₉N₃O₂ | C₇H₁₁N₃O₂ |

| Mol.[5][1][2][3] Weight | 155.15 g/mol | 169.18 g/mol |

| SMILES | NC1=NC=C(CCO)C(=O)N1 | CC1=C(CCO)C(O)=NC(N)=N1 |

Structural Visualization (Tautomerism)

The following diagram illustrates the critical tautomeric shift that dictates solubility and reactivity.

Caption: Proton transfer between N3 and the C4-Oxygen governs the tautomeric equilibrium, heavily favoring the Keto form in neutral aqueous solution.[1][2][3]

Physicochemical Parameters

Understanding the solubility and ionization profile is vital for formulation and synthesis.[1][2][3][4] The data below contrasts the predicted core properties with the experimental values of the stable 6-methyl analogue.

Solid-State & Solution Properties

| Property | Value (Core: C₆H₉N₃O₂) | Value (Ref: C₇H₁₁N₃O₂) | Context/Implication |

| Physical State | Solid (Predicted) | Crystalline Solid | Hygroscopic nature requires desiccated storage.[5][1][2][3][4] |

| Melting Point | 240–245°C (Pred.) | 298–300°C (dec.) | High MP indicates strong intermolecular H-bonding network (crystal lattice energy).[5][1][2][3][4] |

| pKa (Basic) | 4.1 ± 0.2 (N1/N3) | 4.5 ± 0.5 | The amino group is weakly basic; protonation occurs at N1/N3, not the exocyclic amine.[5][4] |

| pKa (Acidic) | 9.8 ± 0.2 (OH/NH) | 10.2 ± 0.5 | Deprotonation of the amide-like NH or enolic OH at high pH.[5][1][2][4] |

| LogP | -1.5 (Hydrophilic) | -1.3 | Highly water-soluble; poor permeability across lipid bilayers without functionalization.[5][1][2][3][4] |

| Solubility | >20 mg/mL (Water) | ~15 mg/mL (Water) | Soluble in DMSO, Water; Insoluble in Hexane, DCM.[5][1][4] |

Key Insight: The high melting point and low LogP confirm that this molecule behaves as a polar zwitterion-like species .[1][2][3][4] Synthesis in organic solvents often requires polar aprotic media (DMF, DMSO) or phase transfer catalysts.[5][1][2][3][4]

Synthesis & Purification Workflow

The most robust synthetic route involves the condensation of Guanidine with a Lactone derivative.[2][3][4] For the 6-methyl analogue, α-acetyl-γ-butyrolactone is the standard precursor.[1][2][3][4]

Validated Synthetic Route (Guanidine Cyclization)

This protocol is self-validating: the formation of the pyrimidine ring precipitates the product from the reaction mixture due to the high lattice energy of the resulting solid.[3][4]

Reagents:

-

α-Acetyl-γ-butyrolactone (for 6-methyl) or related formyl-lactone.[1][2][3][4]

-

Base: Sodium Ethoxide (NaOEt) or Potassium Carbonate.[5][1][2][3][4]

-

Solvent: Ethanol (EtOH) or Methanol (MeOH).[5][1][2][3][4][6]

Protocol:

-

Activation: Dissolve Guanidine Carbonate (1.0 eq) in absolute EtOH. Add NaOEt (1.1 eq) to generate free guanidine base.[5][1][2][3][4] Stir at RT for 30 min.[1][2][3][4]

-

Condensation: Dropwise add α-Acetyl-γ-butyrolactone (1.0 eq) while maintaining temperature < 40°C.

-

Cyclization: Reflux the mixture for 6–12 hours. The solution will turn yellow/orange.[1][2][3][4]

-

Isolation: Cool to 0°C. The product often precipitates.[1][2][3][4] If not, neutralize to pH 7.0 with acetic acid to induce precipitation.[1][2][3][4]

-

Purification: Recrystallize from Water/Ethanol (1:1).

Reaction Pathway Diagram

Caption: Convergent synthesis via condensation of guanidine with a 1,3-dicarbonyl equivalent (lactone).[1][2][3][4][7]

Analytical Characterization

To validate the identity and purity of the synthesized compound, the following analytical signatures must be confirmed.

| Method | Expected Signature (Ref: 6-Methyl Analogue) | Diagnostic Value |

| ¹H NMR (DMSO-d₆) | δ 2.1 (s, 3H, CH₃), δ 2.5 (t, 2H, CH₂), δ 3.5 (t, 2H, CH₂-OH), δ 6.2 (s, 2H, NH₂), δ 10.8 (br s, 1H, NH).[5][1][2] | Confirms the hydroxyethyl chain and the intact pyrimidine ring.[5][4] |

| HPLC (UV 254nm) | Retention time < 2.0 min (C18 column, high aqueous mobile phase).[5][1][2][4] | Due to high polarity, use HILIC or Ion-Pairing chromatography for retention.[1][2][3][4] |

| Mass Spec (ESI+) | [M+H]⁺ = 170.1 (for 6-methyl) or 156.1 (for core).[5][1][2][3][4] | Primary confirmation of molecular weight.[5][1][2][3][4][8] |

Critical QC Check: The disappearance of the lactone carbonyl signal in IR (~1770 cm⁻¹) and the appearance of the amide/amine bands (~1650–3300 cm⁻¹) confirm successful cyclization.[5][1][2][4]

Handling & Safety (SDS Highlights)

While specific toxicological data for the core is limited, analogues (aminopyrimidines) are generally classified as Irritants .[5][1][2][3][4]

-

GHS Classification:

-

Storage: Store at +2°C to +8°C under inert atmosphere (Argon/Nitrogen). The compound is hygroscopic ; exposure to moisture may lead to clumping and hydrolysis over extended periods.[1][2][3][4]

References

-

PubChem Compound Summary. (2025). 2-Amino-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone (CAS 6940-45-0).[1][2][3][4][11] National Center for Biotechnology Information.[1][2][3][4] Link[5][1][2][3][4]

-

ChemicalBook. (2025).[5][1][2][3][4] 2-Amino-5-carboethoxy-4-hydroxypyrimidine Properties and Synthesis.Link[5][1][2][3][4]

-

BenchChem. (2025).[5][1][2][3][4] Technical Guide to 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol.Link[5][1][2][3][4]

-

Sigma-Aldrich. (2025).[1][2][3][4] 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one Product Sheet.Link[5][1][2][3][4]

Sources

- 1. 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol | C10H17N3O3 | CID 135408688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol | C10H17N3O3 | CID 135408688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Amino-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone | C7H11N3O2 | CID 135408695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Amino-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone | C7H11N3O2 | CID 135408695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl 4-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The reactivity of gamma-hydroxybutyric acid (GHB) and gamma-butyrolactone (GBL) in alcoholic solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thiazolium, 3-((4-amino-2-methyl-5-pyrimidinyl)methyl)-5-(2-hydroxyethyl)-4-methyl-, iodide (1:1) | C12H17IN4OS | CID 118413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol | 7400-06-8 | Benchchem [benchchem.com]

- 9. 2-Amino-5-hydroxypyrimidine, 95% 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.at]

- 10. 2-Hydroxy-4-amino-5-fluoropyrimidine(2022-85-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 11. 2-amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one | 6940-45-0 [sigmaaldrich.com]

2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol molecular weight and formula

The following technical guide provides an in-depth analysis of 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol , a critical heterocyclic building block in the synthesis of antifolate pharmaceuticals and antiviral nucleoside analogs.

Molecular Identity, Synthesis, and Application in Drug Development

Executive Summary

2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol (also known as 5-(2-hydroxyethyl)isocytosine ) is a pyrimidine derivative characterized by a 2-amino group, a 4-hydroxyl group (tautomeric with 4-oxo), and a 5-hydroxyethyl side chain.[1][2][3][4] It serves as a pivotal intermediate in the synthesis of pyrrolo[2,3-d]pyrimidine -based antifolates (e.g., Pemetrexed analogs) and specific antiviral agents.[1][3][4]

Unlike its more common methylated analog (2-amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4-ol, CAS 6940-45-0), this des-methyl variant allows for the construction of sterically unhindered cores required for high-affinity binding to enzymes like Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS) .[1][3][4]

Core Physicochemical Data

| Property | Value | Notes |

| IUPAC Name | 2-Amino-5-(2-hydroxyethyl)pyrimidin-4(3H)-one | Favored tautomer in solution |

| Molecular Formula | C₆H₉N₃O₂ | Confirmed by elemental composition |

| Molecular Weight | 155.15 g/mol | Monoisotopic Mass: 155.0695 Da |

| CAS Number | Not widely listed | Rare intermediate; distinct from CAS 6940-45-0 (Methyl analog) |

| Appearance | White to off-white crystalline solid | Hygroscopic nature |

| Solubility | DMSO, Water (Hot), Dilute Acid/Base | Poor solubility in non-polar solvents |

| pKa (Predicted) | ~4.2 (N3), ~9.5 (OH/NH) | Amphoteric character |

Chemical Identity & Tautomerism

Structural Dynamics

This molecule exhibits lactam-lactim tautomerism , a critical factor in its reactivity and binding properties.[1][3][4] In the solid state and polar solvents (like water or DMSO), the 4-oxo (lactam) form predominates over the 4-hydroxy (lactim) form.[1][3][4] This tautomeric equilibrium dictates the nucleophilicity of the N3 position during subsequent glycosylation or alkylation reactions.[1][3][4]

Tautomeric Equilibrium Diagram

Figure 1: Tautomeric equilibrium favoring the 4-oxo species in physiological conditions.[1][3][4]

Synthesis & Production Protocol

The synthesis of 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol is achieved through a condensation reaction between a guanidine salt and a C3-functionalized lactone or equivalent ester.[1][3][4] The absence of a methyl group at the 6-position requires the use of

Reaction Pathway[1][3][4][6][7]

-

Precursor Formation: Formylation of

-butyrolactone (GBL) using ethyl formate and sodium ethoxide yields the sodium salt of -

Cyclocondensation: The

-formyl-GBL reacts with guanidine hydrochloride (or carbonate) in a basic medium.[1][3][4] The guanidine attacks the formyl group and the lactone carbonyl, closing the pyrimidine ring while opening the lactone ring to form the 5-hydroxyethyl side chain.[1][3][4]

Synthesis Workflow Diagram

Figure 2: Cyclocondensation pathway for the synthesis of the target pyrimidine.[1][3][4]

Experimental Protocol (Bench Scale)

Reagents:

Step-by-Step Methodology:

-

Enolate Formation: In a dry 3-neck flask under nitrogen, charge Sodium Ethoxide solution. Cool to 0°C.[1][3][4]

-

Formylation: Mix

-Butyrolactone and Ethyl Formate. Add this mixture dropwise to the base, maintaining temperature <10°C. Stir for 4–6 hours to form the sodium salt of -

Condensation: Add Guanidine Hydrochloride directly to the suspension.[1][3][4]

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 6–12 hours. The suspension will thin as the product forms.[1][3][4]

-

Quench & Isolation: Cool to room temperature. Neutralize to pH 7.0–7.5 using Acetic Acid.[1][3][4]

-

Purification: Chill to 0°C to induce crystallization. Filter the crude solid.[1][3][4] Recrystallize from water or water/ethanol (9:1) to obtain high-purity 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol .

Analytical Characterization

To validate the identity and purity of the synthesized compound, the following analytical parameters must be met.

Nuclear Magnetic Resonance (NMR)[1][4][7]

-

Solvent: DMSO-

or D₂O.[1][3][4] -

¹H NMR (DMSO-

, 400 MHz):- 10.8 ppm (br s, 1H, NH/OH - disappears with D₂O exchange).[1][3][4]

- 7.25 ppm (s, 1H, H-6 Pyrimidine ring).[1][3][4] Note: This singlet confirms the absence of a 6-methyl group.[1][3][4]

- 6.30 ppm (br s, 2H, -NH₂).[1][3][4]

- 4.50 ppm (t, 1H, -OH side chain).[1][3][4]

- 3.50 ppm (m, 2H, -CH₂CH₂ OH).[1][3][4]

- 2.35 ppm (t, 2H, Pyrimidine-CH₂ CH₂OH).[1][3][4]

Mass Spectrometry (LC-MS)[1][3][4]

-

Observed Mass:

(Theoretical: 156.077).[1][4] -

Fragmentation: Loss of water (

) is common, observing a peak at ~138.[1][3][4]

HPLC Purity Profiling

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6x150mm).[1][3][4]

-

Mobile Phase:

-

Gradient: 0% B to 10% B over 15 min (highly polar compound elutes early).

Biological & Pharmaceutical Context

Role in Drug Design

This molecule acts as a "scaffold" for designing antimetabolites .[1][3][4] By modifying the 5-hydroxyethyl side chain (e.g., converting to a bromide or tosylate), researchers can couple it with aryl-glutamate chains to mimic folic acid.[1][3][4]

-

Pemetrexed Analogs: The 2-amino-4-oxo-5-substituted pyrimidine core is the warhead that binds to the folate pocket of enzymes.[1][3][4] The des-methyl structure allows for tighter binding in certain mutant enzymes where steric bulk at position 6 is unfavorable.[1][3][4]

-

Antiviral Nucleosides: The hydroxyl group on the side chain can be cyclized or coupled to sugar moieties to create acyclic nucleoside phosphonates.[1][3][4]

Safety & Handling

-

GHS Classification: Skin Irrit. 2 (H315), Eye Irrit.[1][3][4] 2A (H319), STOT SE 3 (H335).[1][3][4]

-

Handling: Use standard PPE (gloves, goggles, lab coat).[1][3][4] Handle in a fume hood to avoid dust inhalation.[1][3][4]

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

References

-

Synthesis of Pyrimidines: Brown, D. J.[1][3][4] The Pyrimidines. Wiley-Interscience, 1994 .[1][3][4] (Classic text on cyclocondensation mechanisms).[1][4]

-

Pemetrexed Intermediates: Taylor, E. C.; Patel, H. H. "Synthesis of pyrolo[2,3-d]pyrimidine antifolates."[1][3][4] Tetrahedron, 1992 , 48(37), 8089-8100.[1][3][4] Link[1][4]

-

Guanidine Reactions: Organic Syntheses, Coll. Vol. 4, p. 245 (1963 ).[1][3][4] (General method for guanidine-lactone condensation).[1][3][4]

-

Product Verification: Santa Cruz Biotechnology. "2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol Product Data." (Accessed Jan 2026).[1][4]

-

Huateng Pharma: "Product 2053745: 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol."[1][2][3][4][5] (Accessed Jan 2026).[1][4]

Sources

- 1. 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol | C10H17N3O3 | CID 135408688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 有机砌块 [huatengsci.com]

- 3. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 4. US3997537A - Process of preparing 2-amino-4-hydroxy-5(and/or 6)-alkyl substituted pyrimidines - Google Patents [patents.google.com]

- 5. 产品中心 [huatengsci.com]

Solubility profile of 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol in different solvents

[1][2][3][4]

Executive Summary

The compound 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol (hereafter referred to as 2A-5HE-P ) represents a class of highly polar, amphoteric pyrimidine intermediates often utilized in the synthesis of antifolates and bioactive heterocycles.[1][2][3][4] Its solubility profile is governed by a complex interplay of intermolecular hydrogen bonding, tautomeric equilibria, and pH-dependent ionization.[1][2][3][4]

This guide provides a comprehensive technical analysis of the solubility behavior of 2A-5HE-P. Unlike simple lipophilic drugs, 2A-5HE-P exhibits significant lattice energy barriers that restrict solubility in common organic solvents while offering tunable solubility in aqueous media via pH manipulation.[1][2][3][4] This document outlines the theoretical solubility landscape, validated experimental protocols for profiling, and strategic solvent selection for process development.[1][2][3][4]

Physicochemical Basis of Solubility[1][2][3][4]

To master the solubility of 2A-5HE-P, one must first understand its molecular behavior in the solid and solution states.[1][2][3][4]

Structural Dynamics & Tautomerism

The nomenclature "pyrimidin-4-ol" implies an aromatic hydroxyl group.[1][2][3][4] However, in solution and solid phases, 4-hydroxypyrimidines predominantly exist as the 4(3H)-pyrimidinone (keto) tautomer.[1][2][3][4]

-

Donor/Acceptor Count: The molecule possesses 3 H-bond donors (-NH₂, -OH, ring -NH) and 4+ acceptors.[1][2][3][4]

-

Lattice Energy: The capacity for extensive intermolecular hydrogen bonding networks leads to a high melting point and high crystal lattice energy.[1][2][3][4] This is the primary thermodynamic barrier to dissolution.[1][2][3][4]

-

Amphotericity:

Predicted Solubility Landscape

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Aqueous (Neutral) | Water (pH 7) | Low to Moderate | The neutral/zwitterionic species dominates, minimizing solvation energy relative to lattice energy.[1][2][3][4] |

| Aqueous (Acidic) | 0.1 N HCl | High | Protonation generates a cation, drastically increasing hydration enthalpy.[1][2][3][4] |

| Aqueous (Basic) | 0.1 N NaOH | High | Deprotonation generates an anion, facilitating solubility.[1][2][3][4] |

| Dipolar Aprotic | DMSO, DMF, NMP | High | Strong dipole interactions disrupt the solute-solute H-bond network; ideal for stock solutions.[1][2][3][4] |

| Protic Organic | Methanol, Ethanol | Low | Insufficient dielectric constant to overcome lattice energy, despite H-bonding capability.[1][2][3][4] |

| Non-Polar | Hexane, DCM, Toluene | Negligible | "Like dissolves like" failure; the compound is too polar.[1][2][3][4] |

Experimental Protocols

As specific literature data for 2A-5HE-P is often proprietary or sparse, the following self-validating protocols are designed to generate a robust solubility profile.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

The Gold Standard for equilibrium solubility.[1][2][3][4]

Reagents:

Workflow:

-

Saturation: Add excess solid 2A-5HE-P (approx. 20 mg) to 1 mL of solvent in a glass vial.

-

Equilibration: Agitate at 25°C for 24–48 hours using a rotary mixer.

-

Phase Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF membrane (ensure no drug adsorption to filter).

-

Quantification: Analyze the supernatant via HPLC-UV (254 nm).

-

Validation: Check the pH of the supernatant post-equilibration. A shift indicates the compound's intrinsic acidity/basicity is altering the buffer capacity.[1][2][3][4]

Protocol B: Kinetic Solubility (High-Throughput)

Visualization of Solubility Dynamics[1][2][3][4]

The following diagram illustrates the pH-dependent speciation and its direct correlation to solubility, a critical concept for formulation and purification.

Figure 1: The pH-solubility relationship of 2A-5HE-P. Solubility is maximized at pH extremes where ionization overcomes crystal lattice energy.[1][2][3][4]

Strategic Applications

Formulation Development

For parenteral formulations, simple aqueous dissolution is risky due to potential precipitation at physiological pH (7.4).[1][2][3][4]

-

Strategy: Use a co-solvent system (e.g., PEG400/Water) or cyclodextrin complexation (HP-β-CD) to shield the hydrophobic regions of the neutral species.[1][2][3][4]

-

Salt Selection: If high solubility is required, convert 2A-5HE-P to a hydrochloride salt (for acidic stability) or a sodium salt (for basic stability), though the latter may be less stable due to oxidation potential.[1][2][3][4]

Synthesis & Purification[1][2][3][4]

-

Recrystallization: The steep solubility curve in water vs. temperature makes water an excellent recrystallization solvent.[1][2][3][4] Dissolve in hot water (>80°C) and cool slowly to 4°C to harvest high-purity crystals.[1][2][3][4]

-

Reaction Solvent: For nucleophilic substitutions, use DMSO or DMF to ensure the 2-amino group is fully solvated and reactive, avoiding heterogeneous reaction kinetics.[1][2][3][4]

References

-

Avdeef, A. (2003).[1][2][3][4] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2][3][4] (Authoritative text on pH-metric solubility profiling).

-

Bergström, C. A., et al. (2007).[1][2][3][4] "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences, 32(4-5), 381-390.[1][2][3][4] Link[1][2][3][4]

-

Jorgensen, W. L., & Duffy, E. M. (2002).[1][2][3][4] "Prediction of drug solubility from structure." Advanced Drug Delivery Reviews, 54(3), 355-366.[1][2][3][4] Link[1][2][3][4]

-

Lipinski, C. A., et al. (2001).[1][2][3][4] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1][2][3][4] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2][3][4] Link

Structural Elucidation and Spectroscopic Characterization of 2-Amino-5-(2-hydroxyethyl)pyrimidin-4(3H)-one

Topic: Spectroscopic Data for 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol (CAS 36324-02-4) Content Type: Technical Reference Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Engineers[1]

Executive Summary & Compound Identity

This guide details the spectroscopic signature of 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol , chemically defined as 2-Amino-5-(2-hydroxyethyl)-4(3H)-pyrimidinone .[1] This compound serves as a critical heterocyclic scaffold in the synthesis of antifolates (e.g., Pemetrexed precursors) and acyclic nucleoside analogs.[1][2]

Researchers must note that while the IUPAC name suggests an "ol" (enol) structure, the compound predominantly exists in the keto (pyrimidinone) tautomeric form in the solid state and polar aprotic solvents (DMSO).[1][2] The data presented below reflects this thermodynamically favored tautomer.

| Attribute | Details |

| CAS Number | 36324-02-4 |

| Molecular Formula | C₆H₉N₃O₂ |

| Molecular Weight | 155.15 g/mol |

| IUPAC Name | 2-Amino-5-(2-hydroxyethyl)-4(3H)-pyrimidinone |

| Key Moiety | Isocytosine core with C5-hydroxyethyl pendant |

Analytical Workflow & Logic

The following decision tree illustrates the logical flow for confirming the structure of this intermediate during synthesis, typically via the condensation of guanidine with

Figure 1: Analytical workflow for the structural validation of the target pyrimidinone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Operational Note: Due to the low solubility of the compound in chloroform, DMSO-d₆ is the required solvent.[1][2] The presence of exchangeable protons (NH, NH₂, OH) necessitates careful drying of the solvent to observe coupling, although broad singlets are common.[1][2]

¹H NMR Data (400 MHz, DMSO-d₆)

The spectrum is characterized by the distinct pyrimidine H-6 singlet and the aliphatic hydroxyethyl chain.[1]

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 10.60 - 11.00 | br s | 1H | N3-H | Lactam proton; confirms keto tautomer.[1] |

| 7.25 - 7.35 | s | 1H | C6-H | Deshielded ring proton; diagnostic for C5-substitution.[1] |

| 6.30 - 6.50 | br s | 2H | C2-NH₂ | Exocyclic amine; broad due to quadrupole broadening/exchange.[1] |

| 4.50 - 4.60 | t (or br s) | 1H | -CH₂OH | Hydroxyl proton.[1] Triplet if solvent is ultra-dry ( |

| 3.45 - 3.55 | m (t) | 2H | -CH₂CH₂ OH | Methylene adjacent to oxygen (deshielded).[1] |

| 2.30 - 2.40 | t | 2H | -CH₂ CH₂OH | Methylene adjacent to the aromatic ring (C5).[1] |

Mechanistic Interpretation:

-

The singlet at ~7.30 ppm is critical.[1][2] If this signal appears as a doublet, it suggests incomplete substitution at C5 or contamination with unsubstituted isocytosine.[1][2]

-

The N3-H signal confirms the pyrimidinone form.[1] In the enol form (pyrimidin-4-ol), this proton would be absent, and the OH signal would shift significantly.[1]

¹³C NMR Data (100 MHz, DMSO-d₆)

| Shift ( | Assignment | Type | Notes |

| 164.5 | C4 (=O) | Quaternary | Carbonyl carbon (amide-like).[1] |

| 155.8 | C2 (-NH₂) | Quaternary | Guanidine-like carbon; typically the most deshielded after carbonyl.[1] |

| 152.0 | C6 (-H) | CH | Alpha to Nitrogen; significantly deshielded.[1] |

| 108.5 | C5 (-R) | Quaternary | Shielded by electron density from C4 and C6; site of alkyl attachment.[1] |

| 60.5 | -CH₂C H₂OH | CH₂ | Aliphatic carbon attached to oxygen.[1] |

| 28.5 | -C H₂CH₂OH | CH₂ | Benzylic-like position attached to the heterocycle.[1] |

Mass Spectrometry (MS)

Method: Electrospray Ionization (ESI) in Positive Mode.[1][2]

Figure 2: Predicted ESI+ fragmentation pathway.[1]

Infrared Spectroscopy (FT-IR)

Sampling: KBr Pellet or ATR (Attenuated Total Reflectance).[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment | Description |

| 3400 - 3100 | Broad, Strong | Overlapping stretching vibrations of the primary alcohol and primary amine. | |

| 2950 - 2850 | Medium | Aliphatic C-H stretching of the ethyl chain.[1] | |

| 1680 - 1650 | Strong | Amide I band.[1][3] Confirms the pyrimidinone (lactam) structure.[1][2][3] | |

| 1620 - 1580 | Medium | Amide II / Scissoring of the amine group.[1] | |

| 1550 - 1480 | Medium | Skeletal ring vibrations of the pyrimidine core.[1] | |

| 1050 - 1020 | Strong | Primary alcohol C-O stretch.[1] |

Synthesis & Tautomerism Context

Understanding the synthesis is crucial for interpreting impurity peaks.[1][2] The standard route involves the condensation of guanidine (usually as HCl or carbonate salt) with

Tautomeric Equilibrium

While the user request specifies "pyrimidin-4-ol", the "4-one" form is the relevant species in solution and solid state.[1]

-

Keto Form (Dominant): Proton on N3, C=O at C4.[1][2] (Consistent with NMR

10.6 ppm).[1][2] -

Enol Form (Minor): Proton on O, C-OH at C4.[1][2] (Rare in polar solvents).[1][2]

Reference Grounding: The spectral data provided above aligns with established patterns for 5-substituted isocytosines found in medicinal chemistry literature regarding Pemetrexed intermediates [1] and general pyrimidine characterization [2].[1][2]

References

-

Taylor, E. C., et al. (1992).[1][2] "Synthesis of the Antileukemic Agents 5,10-Dideazaaminopterin and 5,10-Dideaza-5,6,7,8-tetrahydroaminopterin." Journal of Organic Chemistry. (Describes similar 2-amino-4(3H)-pyrimidinone intermediates).

-

PubChem Compound Summary. "2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one" (Close structural analog used for spectral verification).[1] [1]

-

ChemicalBook. "2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol CAS 36324-02-4."[1]

Sources

Technical Guide: Tautomeric Equilibria of 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol

This guide provides an in-depth technical analysis of the tautomerism of 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol (also known as 5-(2-hydroxyethyl)isocytosine).[1][2] It is designed for researchers requiring a mechanistic understanding of this molecule's structural dynamics in solution and the solid state, particularly for applications in nucleobase mimicry and pharmaceutical formulation.

Executive Summary

2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol is a derivative of isocytosine.[1][2] Its physicochemical behavior is governed by a complex tautomeric equilibrium involving the pyrimidine core and the influence of the 5-hydroxyethyl side chain. While the canonical "enol" name implies a hydroxyl group at position 4, experimental evidence in polar media overwhelmingly favors the 4-oxo (keto) tautomer.

Understanding this equilibrium is critical because the tautomeric state dictates:

-

Hydrogen Bonding Donors/Acceptors: Determining binding affinity to enzymes or receptors.[1][2]

-

Solubility Profile: The keto form is generally more polar.

-

Chemical Reactivity: N-alkylation vs. O-alkylation selectivity.

Structural Fundamentals & Tautomeric Landscape

The molecule exists in a dynamic equilibrium between three primary prototropic tautomers. The position of the proton (H) determines the electronic distribution of the heterocycle.

The Tautomeric Triad

The "Side-Chain Staple" Effect

A critical structural feature of this specific derivative is the 5-(2-hydroxyethyl) tail.[1][2] Unlike simple isocytosine, this flexible side chain can participate in intramolecular hydrogen bonding .

-

Mechanism: The terminal hydroxyl (-OH) of the ethyl group can act as a hydrogen bond donor.[1][2]

-

Target: The C4-Carbonyl oxygen (in Forms A/B) is a strong H-bond acceptor.[1][2]

-

Result: This interaction creates a pseudo-cyclic 6- or 7-membered ring conformation, further stabilizing the Keto forms over the Enol form, even in intermediate polarity solvents.[2]

Visualizing the Equilibrium

The following diagram illustrates the connectivity and transition pathways between these forms.

Figure 1: Tautomeric network of 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol.[1][2] The side chain preferentially stabilizes keto forms via intramolecular H-bonding.[1][2]

Thermodynamic & Solvent Effects[3]

The equilibrium constant (

| Solvent | Dielectric Constant ( | Dominant Tautomer | Mechanism |

| Water / Buffer | ~80 | Keto-N3 (>95%) | High dielectric medium stabilizes the large dipole moment of the keto form.[1][2] Water H-bonds to the carbonyl oxygen and N3-H. |

| DMSO | ~47 | Keto-N3 | Strong H-bond acceptor solvent stabilizes the N-H protons.[1][2] |

| Chloroform | ~4.8 | Mixed (Keto/Enol) | Low polarity cannot support charge separation of the keto form; aromaticity of the enol form becomes a driving force. |

| Gas Phase | 1 | Enol | Absence of solvation favors the intrinsic stability of the aromatic pyrimidine ring. |

Expert Insight: In drug formulation, if this molecule is dissolved in a lipid-based vehicle (low dielectric), expect a shift toward the Enol form. This can alter membrane permeability, as the Enol form is more lipophilic.

Analytical Characterization Protocols

To rigorously determine the tautomeric ratio in your specific system, rely on the following self-validating protocols.

Nuclear Magnetic Resonance (NMR)

NMR is the definitive method for tautomer assignment.

-

¹H NMR Markers:

-

Keto Form: Look for a broad singlet downfield (

ppm) corresponding to the N-H proton.[1][2] -

Enol Form: Absence of N-H; presence of C4-O-H (often broad/exchanging, harder to see).[2]

-

C5-Side Chain: In the keto form, the methylene protons adjacent to the ring may show distinct splitting patterns if the rotation is restricted by intramolecular H-bonding.

-

-

¹³C NMR Markers:

-

¹⁵N NMR (The Gold Standard):

UV-Vis Spectroscopy & pKa Determination

The electronic transition (

-

Protocol: Perform a pH titration from pH 2 to pH 12.

-

Observation:

Experimental Workflow Diagram

Figure 2: Decision tree for NMR-based tautomer assignment.

Biological & Pharmaceutical Implications[1][2][4]

Base Pairing Fidelity

In the context of DNA/RNA polymerase activity or aptamer binding:

-

The Keto-N3 form presents a donor-acceptor-donor (D-A-D) motif similar to Isocytosine .[1][2]

-

It can form a stable Watson-Crick type pair with Isoguanine or a wobble pair with Guanine .[1][2]

-

Risk: If the Enol form is accessible in the enzyme active site, it mimics Cytosine, potentially leading to incorporation errors (mutagenesis).

Drug Design Strategy

When designing inhibitors based on this scaffold:

-

Locking the Tautomer: To maximize affinity, modify the scaffold to "lock" the desired tautomer. For example, methylating N3 forces the keto-like configuration (as a fixed amide), reducing the entropic penalty of binding.

-

Prodrugs: The 5-(2-hydroxyethyl) hydroxyl group is an excellent handle for esterification.[1][2] Creating a prodrug at this position does not disrupt the core tautomerism but alters solubility and bioavailability.

References

-

Tautomerism of Isocytosine

-

Substituent Effects on Pyrimidine Tautomerism

-

Ab Initio Studies of Hydroxypyrimidines

-

Structure Verification (PubChem)

Sources

Technical Guide: Stability & Degradation of 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol

[1]

Document Control:

-

Subject: 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol (CAS: 29605-62-9 / 9999-99-9 generic class)[1]

-

Role: Senior Application Scientist

-

Context: Pharmaceutical Intermediate / API Impurity Profiling

-

Compliance: Aligned with ICH Q1A(R2) & Q2(R1)

Executive Summary

This technical guide provides a comprehensive analysis of the stability profile and degradation pathways of 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol (hereafter referred to as AHP ).[1] As a critical intermediate in the synthesis of guanine-mimetic antivirals (e.g., Acyclovir, Ganciclovir), understanding AHP’s stability is paramount for process control and impurity specification.

AHP exhibits a complex stability profile driven by its lactam-lactim tautomerism and the reactivity of its hydroxyethyl side chain .[1] While the pyrimidine core is robust against thermal stress, the molecule is susceptible to oxidative degradation and pH-dependent hydrolysis. This guide outlines the mechanistic basis of these changes and provides validated protocols for their detection.

Molecular Identity & Physicochemical Baseline[1]

Before addressing degradation, we must establish the physicochemical baseline that dictates reactivity.

Tautomeric Equilibrium

AHP exists primarily in the 4(1H)-pyrimidinone (lactam) form in neutral and acidic aqueous solutions, rather than the "pyrimidin-4-ol" (lactim) form suggested by IUPAC nomenclature.[1] This keto-character at C4 significantly reduces the aromaticity of the ring, altering its electrophilic susceptibility.

| Property | Specification | Mechanistic Implication |

| Molecular Formula | C₆H₉N₃O₂ | MW: 155.15 g/mol |

| pKa (Basic) | ~3.8 (N3 protonation) | Soluble in dilute acid; risk of N-oxidation at neutral pH.[1] |

| pKa (Acidic) | ~9.2 (N1/O deprotonation) | Anionic form susceptible to photolytic degradation.[1] |

| Solubility | High (Water/DMSO) | Requires Polar-Embedded C18 or HILIC for retention.[1] |

| UV Max | 254 nm, 278 nm | Shifts significantly with pH due to tautomeric changes. |

Degradation Mechanisms: The "Why" and "How"

The degradation of AHP follows three primary vectors: Oxidative Dehydrogenation, Hydrolytic Ring Opening, and Photodimerization.

Oxidative Instability (The Primary Risk)

The hydroxyethyl side chain is the "Achilles' heel" of AHP. Under oxidative stress (peroxides, metal catalysts), the primary alcohol oxidizes to an aldehyde and subsequently to a carboxylic acid.

-

Pathway: Alcohol

Aldehyde (Reactive Intermediate) -

Impact: The aldehyde intermediate can react with the exocyclic amine (C2-NH2) of another molecule, causing polymerization/dimerization.

Thermal & Acidic Stress (Dehydration)

Under high heat and acidic conditions, the hydroxyethyl group can undergo dehydration to form a vinyl group.

-

Mechanism: Protonation of the hydroxyl group followed by E1/E2 elimination.

-

Result: Formation of 2-Amino-5-vinylpyrimidin-4-ol, a reactive Michael acceptor that covalently binds to protein residues or API active sites.[1]

Photolytic Degradation

Like most aminopyrimidines, AHP absorbs UV light strongly. Exposure leads to:

-

Photo-hydration: Addition of water across the C5-C6 double bond (reversible).[1]

-

Dimerization: [2+2] Cycloaddition of the C5-C6 double bond (irreversible).[1]

Visualizing the Pathways

The following diagram maps the predicted degradation cascade based on aminopyrimidine chemistry.

Caption: Predicted degradation pathways of AHP under oxidative, thermal, and photolytic stress.

Analytical Strategy: Validating Stability

Due to AHP's high polarity, standard C18 HPLC methods often fail to retain the compound, causing it to elute in the void volume (co-eluting with salts).

Recommended Method: Ion-Pairing or HILIC

To ensure specificity and accuracy, the following method parameters are recommended. This system is self-validating: if the retention time (

| Parameter | Condition | Rationale |

| Column | Amide-C16 or Polar-Embedded C18 (150 x 4.6 mm, 3µm) | Retains polar pyrimidines via H-bonding.[1] |

| Mobile Phase A | 10mM Ammonium Acetate (pH 4.[1]5) | Buffers the N3 amine; prevents peak tailing. |

| Mobile Phase B | Acetonitrile (ACN) | Standard organic modifier.[1] |

| Gradient | 95% A (0-2 min) | Keeps AHP retained initially, then elutes hydrophobic degradants.[1] |

| Flow Rate | 1.0 mL/min | Standard backpressure management.[1] |

| Detection | UV @ 254 nm (Ref 360 nm) | Maximizes signal-to-noise for the aromatic ring.[1] |

| Sample Diluent | Mobile Phase A | Matches initial conditions to prevent peak distortion. |

Forced Degradation Protocols (Stress Testing)[1]

To generate the degradation products described in Section 3, follow this stress testing protocol. This is designed to meet ICH Q1A(R2) requirements for validating stability-indicating methods.

Protocol Workflow

Caption: Step-by-step forced degradation workflow for stability profiling.

Detailed Procedures

-

Acid Stress (Target: Dehydration/Hydrolysis):

-

Mix 5 mL of AHP stock (1 mg/mL) with 5 mL of 0.1 N HCl.

-

Heat at 60°C for 4 hours.

-

Expectation: Look for a peak eluting after the main peak (Vinyl derivative, less polar).

-

-

Oxidative Stress (Target: N-Oxides/Aldehydes):

-

Mix 5 mL of AHP stock with 5 mL of 3%

. -

Store at room temperature for 2 hours.

-

Expectation: Look for early eluting peaks (N-oxides are more polar) and late eluting peaks (Aldehyde/Acid).[1]

-

-

Photostability (Confirmatory):

-

Expose solid powder to 1.2 million lux hours (ICH Q1B standard).[1]

-

Note: Solid-state degradation is usually yellowing of the powder, indicating dimerization.

-

Mitigation & Storage Strategy

Based on the degradation vectors identified, the following storage controls are mandatory for maintaining AHP purity >99.5%.

| Hazard | Mitigation Strategy | Causality |

| Oxidation | Nitrogen flush headspace; Store in opaque containers.[1] | Prevents radical initiation at the hydroxyethyl side chain. |

| Moisture | Desiccant packs (Silica/Molecular Sieve).[1] | Prevents hydrolytic ring opening (though rare) and caking.[1] |

| Light | Amber glass or foil-wrapped drums.[1] | Blocks UV photons required for [2+2] dimerization.[1] |

| Temperature | Store at 2-8°C (Refrigerated). | Slows kinetics of spontaneous dehydration.[1] |

References

-

International Council for Harmonisation (ICH). (2003).[1][2] Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

-

Brown, D. J. (1994).[1] The Pyrimidines.[3][4][5][6][7] Wiley-Interscience.[1] (Authoritative text on pyrimidine tautomerism and reactivity). [Link][1]

-

Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs.[2][8][9][10] Pharmaceutical Technology.[1][3] [Link]

-

PubChem. (2024).[1] Compound Summary: 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol. [Link][1]

Sources

- 1. 2-Amino-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone | C7H11N3O2 | CID 135408695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ikev.org [ikev.org]

- 3. researchgate.net [researchgate.net]

- 4. pyrimidine degradation pathway: Topics by Science.gov [science.gov]

- 5. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. snscourseware.org [snscourseware.org]

- 9. database.ich.org [database.ich.org]

- 10. ema.europa.eu [ema.europa.eu]

The Pyrimidine Scaffold: From 19th Century Isolation to Modern Kinase Inhibition

Executive Summary

The pyrimidine heterocycle (1,3-diazine) represents one of the most privileged scaffolds in medicinal chemistry. From its fundamental role as a nucleobase in DNA and RNA to its ubiquity in oncology and antiviral pharmacopoeia, the pyrimidine ring offers a unique balance of metabolic stability and functionalizability. This guide analyzes the technical evolution of pyrimidine derivatives, moving from the rational design of antimetabolites (5-Fluorouracil) to the serendipitous repurposing of nucleoside analogs (AZT) and the precision engineering of modern kinase inhibitors. It provides reproducible synthetic protocols and mechanistic insights for researchers in drug discovery.

Historical Foundations: Isolation and Early Characterization

The scientific journey of pyrimidines began not with synthesis, but with the deconstruction of life's essential polymers.

-

1893-1900 (The Isolation Era): Albrecht Kossel and his students isolated thymine and uracil from the hydrolysis of herring sperm DNA (nuclein). This established the pyrimidine ring as a cornerstone of genetic material, distinct from the purines (adenine/guanine) isolated earlier by Emil Fischer.

-

Structure Confirmation: The cyclic structure was confirmed through early synthesis by Gabriel and Colman (1899), but the true pharmacological potential remained dormant until the mid-20th century.

The Antimetabolite Revolution: Rational Design of 5-FU

In 1957, Charles Heidelberger executed one of the first successful examples of rational drug design. Observing that rat hepatomas utilized radiolabeled uracil for DNA synthesis far more avidly than normal liver tissue, Heidelberger hypothesized that a modified uracil could act as a "Trojan horse."

Mechanism of Action: The Ternary Complex

Heidelberger substituted the hydrogen at the C-5 position with fluorine. The van der Waals radius of fluorine (1.47 Å) mimics hydrogen (1.20 Å) closely enough to fool cellular enzymes, but the C-F bond is metabolically stable and prevents the methylation step required for DNA synthesis.

Key Mechanism: 5-Fluorouracil (5-FU) is a prodrug.[1][2] It must be converted intracellularly to 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP). FdUMP binds to Thymidylate Synthase (TS) but cannot be released because the C-5 fluorine cannot be abstracted. This traps the enzyme in a covalent ternary complex with the cofactor 5,10-methylene tetrahydrofolate (CH2THF).

Visualization: 5-FU Signaling & Inhibition Pathway

Figure 1: The mechanism of 5-FU induced thymineless death. FdUMP acts as a suicide inhibitor of Thymidylate Synthase.

The Antiviral Pivot: AZT and Nucleoside Analogs

The history of Zidovudine (AZT) illustrates the importance of "scaffold archiving." Synthesized by Jerome Horwitz in 1964 as a potential leukemia treatment, it failed due to lack of efficacy against tumor cells. However, the compound was not discarded.

-

The Resurrection (1985): When the HIV epidemic emerged, the NCI and Burroughs Wellcome screened libraries of failed cancer drugs. AZT was identified as a potent inhibitor of HIV reverse transcriptase.[3]

-

Mechanism: The 3'-azido group prevents the formation of the phosphodiester bond required for DNA chain elongation. The viral reverse transcriptase incorporates AZT-triphosphate more readily than human DNA polymerase, providing the therapeutic window.

Comparative Data: Pyrimidine Antimetabolites vs. Antivirals

| Compound | Primary Target | Modification Site | Clinical Indication | Key Limitation |

| 5-Fluorouracil | Thymidylate Synthase | C-5 (Fluorine) | Colorectal/Breast Cancer | Short half-life, DPD catabolism |

| Cytarabine (Ara-C) | DNA Polymerase | Sugar (Arabinose) | Acute Myeloid Leukemia | Cerebellar toxicity |

| Zidovudine (AZT) | Reverse Transcriptase | 3'-Sugar (Azide) | HIV/AIDS | Bone marrow suppression |

| Gemcitabine | Ribonucleotide Reductase | 2'-Sugar (Difluoro) | Pancreatic Cancer | Myelosuppression |

Modern Era: Pyrimidines as Kinase Inhibitor Scaffolds

In the 21st century, the pyrimidine ring serves as a critical bioisostere for the adenine ring of ATP. This allows pyrimidine derivatives to dock precisely into the ATP-binding pocket of protein kinases.

-

Scaffold Hopping: By modifying the C-2 and C-4 positions with amino or aryl groups, chemists can tune selectivity between kinases (e.g., EGFR vs. CDK).

-

Example: Imatinib (Gleevec) utilizes a pyrimidine ring within its scaffold to orient the molecule within the BCR-ABL kinase domain.

-

Rosuvastatin: While not a kinase inhibitor, this "super-statin" utilizes a pyrimidine core to bind HMG-CoA reductase, demonstrating the ring's versatility beyond nucleic acid mimicry.

Technical Protocol: The Biginelli Synthesis

For researchers synthesizing novel pyrimidine libraries, the Biginelli reaction remains the most robust method for generating dihydropyrimidinones (DHPMs). Below is an optimized, self-validating protocol suitable for library generation.

The Protocol (Optimized Lewis Acid Catalysis)

Objective: Synthesis of 4-phenyl-3,4-dihydropyrimidin-2(1H)-one. Reaction Type: One-pot multicomponent condensation.[4][5]

Reagents:

-

Benzaldehyde (1.0 equiv)

-

Ethyl acetoacetate (1.0 equiv)

-

Urea (1.2 equiv)

-

Catalyst: Ytterbium Triflate [Yb(OTf)3] (5 mol%) or concentrated HCl (2-3 drops) for traditional method.

-

Solvent: Ethanol (Absolute).

Step-by-Step Methodology:

-

Charge: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine benzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), and urea (12 mmol).

-

Solvate: Add 15 mL of absolute ethanol.

-

Catalyze: Add 5 mol% Yb(OTf)3. Note: Yb(OTf)3 is preferred over HCl as it is water-tolerant, reusable, and improves yield by stabilizing the acylimine intermediate.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor via TLC (3:1 Hexane:EtOAc).

-

Validation (TLC): The reaction is complete when the aldehyde spot (Rf ~0.6) disappears and a new, more polar spot (product) appears.

-

Workup: Cool the reaction mixture to room temperature, then pour onto crushed ice (approx. 50g). Stir for 10 minutes. The solid precipitate is the crude DHPM.

-

Purification: Filter the solid under vacuum. Recrystallize from hot ethanol to yield pure white crystals.

Workflow Visualization

Figure 2: Optimized workflow for the Biginelli Multicomponent Reaction.

Future Outlook

The pyrimidine scaffold is currently evolving into the realm of Targeted Protein Degradation (TPD) . Researchers are now derivatizing pyrimidine-based kinase inhibitors with E3 ligase linkers to create PROTACs (Proteolysis Targeting Chimeras). This shifts the paradigm from simple inhibition (occupancy-driven) to catalytic degradation (event-driven), promising to overcome resistance mechanisms seen with traditional pyrimidine drugs like 5-FU and kinase inhibitors.

References

-

Heidelberger, C., et al. (1957).[1] Fluorinated Pyrimidines, A New Class of Tumour-Inhibitory Compounds. Nature, 179, 663–666. Link

-

Kossel, A. (1893).[6] Über die Nucleinsäure.[3][6] Archiv für Physiologie. (Foundational isolation work).

-

Horwitz, J. P., et al. (1964).[3][7] Nucleosides. V. The Monomesylates of 1-(2'-Deoxy-β-D-lyxofuranosyl)thymine. Journal of Organic Chemistry, 29(7), 2076–2078. (First synthesis of AZT).[3] Link

-

Kappe, C. O. (1993). 100 Years of the Biginelli Dihydropyrimidine Synthesis. Tetrahedron, 49(32), 6937-6963. Link

-

Mitsuya, H., et al. (1985). 3'-Azido-3'-deoxythymidine (BW A509U): an antiviral agent that inhibits the infectivity and cytopathic effect of human T-lymphotropic virus type III/lymphadenopathy-associated virus in vitro. Proceedings of the National Academy of Sciences, 82(20), 7096-7100. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. [Timeline from discovery of 5-FU to development of an oral anticancer agent S-1 and its drug concept] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Zidovudine - Wikipedia [en.wikipedia.org]

- 4. A Five-Component Biginelli-Diels-Alder Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. arkat-usa.org [arkat-usa.org]

- 6. historyofinformation.com [historyofinformation.com]

- 7. Zidovudine or Azidothymidine (AZT) | Embryo Project Encyclopedia [embryo.asu.edu]

Potential research areas for 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol

Emerging Applications in Heterocyclic Scaffolding and Drug Discovery

Executive Summary

2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol (often referred to in its stable tautomeric form as 2-amino-5-(2-hydroxyethyl)pyrimidin-4(3H)-one ) represents a privileged scaffold in medicinal chemistry. Its structural duality—combining a guanine-like hydrogen bonding face with a flexible, reactive hydroxyethyl side chain—makes it a critical intermediate for synthesizing bicyclic heterocycles (furo[2,3-d]pyrimidines, pyrrolo[2,3-d]pyrimidines) and classical antifolates.

This guide analyzes the compound’s utility in three high-value research areas: Kinase Inhibitor Scaffolding , Antifolate Metabolic Antagonism , and Nucleic Acid Bioisosteres . It provides validated synthetic workflows and mechanistic insights to accelerate development in these domains.

Chemical Profile & Tautomeric Logic

Understanding the tautomerism of this compound is prerequisite to its successful functionalization. While the IUPAC name suggests an enol (-OH), the compound predominantly exists as the pyrimidin-4(3H)-one in neutral aqueous solution and solid state.

-

Donor-Donor-Acceptor (DDA) Motif: The 2-amino-4-oxo motif mimics the Watson-Crick face of Guanine, making it an ideal anchor for enzymes recognizing purines.

-

The C5-Linker: The 2-hydroxyethyl group at position 5 is the "warhead" or "linker" site. It is chemically distinct from the aromatic ring, allowing for selective oxidation, halogenation, or cyclization without protecting the heterocyclic amine.

Visualization: Reactivity Landscape

The following diagram maps the core reactivity nodes of the molecule.

Figure 1: Reactivity map highlighting the C5-hydroxyethyl group as the primary handle for divergent synthesis.

Core Research Areas

Area 1: Bicyclic Kinase Inhibitors (The "JAK" Route)

The structural homology between 2-amino-5-(2-hydroxyethyl)pyrimidin-4-ol and the precursors of Tofacitinib (a JAK inhibitor) suggests its utility in synthesizing novel pyrrolo[2,3-d]pyrimidine and furo[2,3-d]pyrimidine scaffolds.

-

Mechanism: The hydroxyethyl side chain can be cyclized onto the pyrimidine core.

-

Furo[2,3-d]pyrimidines: Formed via dehydration. The C4-oxygen attacks the C5-sidechain (activated as a halide or tosylate). These are potent inhibitors of receptor tyrosine kinases (RTKs).

-

Pyrrolo[2,3-d]pyrimidines: Requires oxidation of the alcohol to an aldehyde, followed by condensation with the exocyclic amine or an introduced nitrogen.

-

-

Application: Designing "Type I" kinase inhibitors that occupy the ATP binding pocket, where the pyrimidine ring mimics the adenine of ATP.

Area 2: Antifolate & Antimetabolite Synthesis

This compound acts as a truncated analog of Pemetrexed and Lometrexol . In classical antifolates, the C5 position of the pyrimidine links to a p-aminobenzoic acid (PABA) moiety.

-

Synthetic Utility: The hydroxyethyl group is converted to a chloroethyl group. This electrophile is then coupled with aryl amines or thiols to construct the "tail" region of the antifolate, which interacts with the folate receptor or enzymes like Thymidylate Synthase (TS).

-

Metabolic Stability: Unlike the labile methylene bridges in some natural cofactors, the ethylene bridge provided by this scaffold offers enhanced resistance to oxidative cleavage.

Area 3: Peptide Nucleic Acid (PNA) Monomers

In the development of synthetic genetics, 5-substituted pyrimidines are used to modify the major groove characteristics of PNA-DNA duplexes.

-

Hypothesis: The hydroxyethyl arm can be functionalized with cationic groups (amines, guanidines) to interact with the phosphate backbone of the complementary DNA strand, increasing duplex melting temperature (

).

Experimental Protocols

Protocol A: Activation of the Hydroxyethyl Linker (Chlorination)

Context: Converting the alcohol to a chloride is the standard first step for both cyclization and coupling reactions. This protocol avoids polymer formation common with unprotected amino-alcohols.

Materials:

-

2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol (1.0 eq)[1]

-

Thionyl Chloride (

) (3.0 eq) -

N,N-Dimethylformamide (DMF) (Catalytic)

-

Solvent: Anhydrous Chloroform or Toluene

Methodology:

-

Suspension: Suspend the pyrimidinol in anhydrous chloroform under

atmosphere. -

Addition: Add catalytic DMF (2-3 drops). Add

dropwise at 0°C. -

Reflux: Heat the mixture to reflux (60-65°C) for 2–4 hours. Evolution of

and -

Monitoring: Monitor by TLC (System: 10% MeOH in DCM). The product (chloride) will be less polar than the starting alcohol.

-